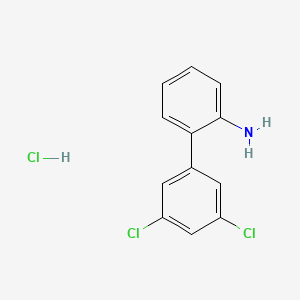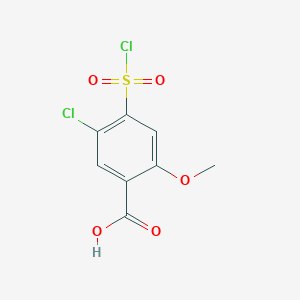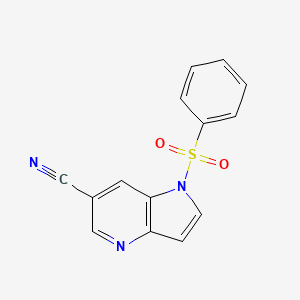
6-Cyano-1-(phenylsulfonyl)-4-azaindole
Übersicht
Beschreibung
6-Cyano-1-(phenylsulfonyl)-4-azaindole (CPA) is an organic compound with a wide range of applications in scientific research. CPA is a versatile molecule that has been used in various studies in the fields of biochemistry, pharmacology, and physiology. CPA has been used to investigate the mechanisms of action of different drugs, as well as to study biochemical and physiological processes in living cells. CPA's ability to interact with proteins and other molecules makes it a useful tool for researchers to study a variety of biological phenomena.
Wissenschaftliche Forschungsanwendungen
6-Cyano-1-(phenylsulfonyl)-4-azaindole has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of different drugs, as well as to investigate biochemical and physiological processes in living cells. This compound has been used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on the physiology of cells. This compound has also been used to study the effects of various environmental toxins on living organisms.
Wirkmechanismus
The mechanism of action of 6-Cyano-1-(phenylsulfonyl)-4-azaindole is not fully understood. However, it is believed that this compound interacts with proteins and other molecules in the cell, resulting in changes in their structure and function. This compound has been shown to interact with the cytoplasmic membrane of cells, resulting in changes in cell membrane permeability. This compound has also been shown to interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes, resulting in changes in cellular metabolism. This compound has also been shown to affect the expression of genes, resulting in changes in gene expression and protein production. This compound has also been shown to interact with the cytoplasmic membrane of cells, resulting in changes in cell membrane permeability.
Vorteile Und Einschränkungen Für Laborexperimente
6-Cyano-1-(phenylsulfonyl)-4-azaindole has several advantages and limitations for laboratory experiments. One advantage of this compound is its versatility, as it can be used to study a variety of biological phenomena. This compound is also relatively easy to synthesize, and it has a relatively low toxicity. However, this compound is not very stable, and it can be degraded by light and oxygen. Additionally, this compound can interact with proteins and other molecules in unpredictable ways, making it difficult to control the effects of this compound in experiments.
Zukünftige Richtungen
There are several potential future directions for 6-Cyano-1-(phenylsulfonyl)-4-azaindole research. One potential direction is to further investigate the mechanism of action of this compound and its interactions with proteins and other molecules. Additionally, this compound could be used to study the effects of environmental toxins on living organisms. This compound could also be used to study the effects of drugs on the physiology of cells. Finally, this compound could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on gene expression and protein production.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-8-14-13(16-10-11)6-7-17(14)20(18,19)12-4-2-1-3-5-12/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJYAOIEYGGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



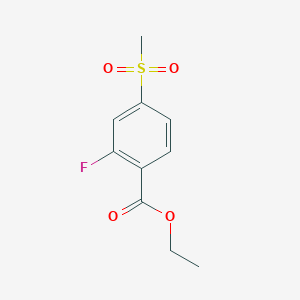

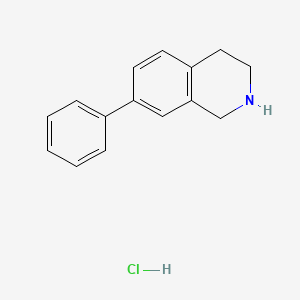

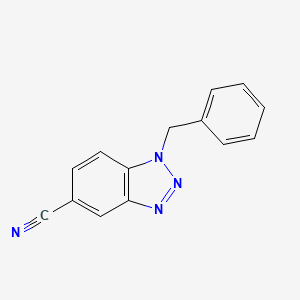

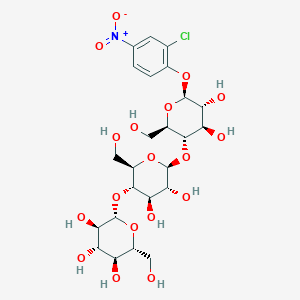

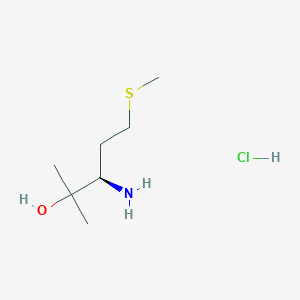
![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
